2,2-diethoxyethyl Benzoate
Overview
Description
2,2-Diethoxyethyl Benzoate (2,2-DEB) is an organic compound that is widely used in organic synthesis and scientific research. It is a colorless liquid with a sweet odor and is slightly soluble in water. It is also known as ethyl 2-hydroxybenzoate, ethyl 3-hydroxybenzoate, and ethyl 4-hydroxybenzoate. 2,2-DEB has a wide range of applications in scientific research and organic synthesis due to its unique properties and structure.
Scientific Research Applications
Alkenylphosphonates and Horner-Wadsworth-Emmons Reaction
- Study : Methyl 2-[(diethoxyphosphoryl)methyl]benzoate was reacted with aldehydes to produce alkenylphosphonates and 1,2-disubstituted E-alkenes. This demonstrates the compound's potential in organic synthesis reactions (Baird et al., 2011).
Glycosyltransferase Activity in Plants
- Study : Investigating the glycosylation of benzoates in plants, including the activity of glycosyltransferases towards various benzoates, reveals the role of these compounds in plant metabolism and their potential in biotechnological applications (Lim et al., 2002).
Synthesis of Oligoribonucleotides
- Study : The selective benzoylation of ribonucleosides and its role in the synthesis of oligoribonucleotides and DNA-RNA mixtures indicates the compound's utility in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).
Asymmetrization in Organic Synthesis
- Study : The use of 2,2-disubstituted 1,3-propanediols with 1-ethoxyvinyl esters, including benzoate, for asymmetrization shows the compound's relevance in creating chiral centers in organic synthesis (Akai et al., 1997).
Copper(II) Complexes and Catalytic Activities
- Study : The formation of Cu(II) complexes with aminoalcohol and benzoate ligands, their structures, magnetism, and catalytic activities highlights the compound's utility in coordination chemistry and potential industrial applications (Sama et al., 2017).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2,2-diethoxyethyl benzoate are currently unknown . Given its structural similarity to benzoic acid, it may be involved in similar pathways, such as those related to metabolism and detoxification.
Pharmacokinetics
Its LogP value, a measure of lipophilicity, is estimated to be 2.20 , suggesting that it may have good membrane permeability. This could potentially impact its bioavailability and distribution within the body.
properties
IUPAC Name |
2,2-diethoxyethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473583 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64904-47-8 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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